molecular formula C9H9Cl2N B1600769 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 75416-52-3

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1600769
CAS No.: 75416-52-3
M. Wt: 202.08 g/mol
InChI Key: WQXHQPZDSGKULZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N. It is a derivative of tetrahydroisoquinoline, featuring chlorine atoms at the 6th and 7th positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of tetrahydroisoquinoline. One common method is the reaction of tetrahydroisoquinoline with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can produce partially reduced derivatives, such as dihydroisoquinolines.

  • Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes and its role as a precursor for bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Isoquinoline: The parent compound from which 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is derived.

  • Dichloroisoquinoline: Other isoquinoline derivatives with chlorine atoms at different positions.

  • Tetrahydroisoquinoline: The reduced form of isoquinoline.

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHQPZDSGKULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503772
Record name 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75416-52-3
Record name 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline HCl salt (550 mg, 2.31 mmol) was dissolved in water (5 mL) and DCM (20 mL). Aqueous saturated NaHCO3 (10 mL) was added and the organic phase was separated. The aqueous phase was extracted twice with DCM (20 mL), the organic phases were combined, dried (Na2SO4), and filtered to give 6,7-dichloro-1,2,3,4-tetrahydro-isoquinoline (470 mg, quant.).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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